Product packaging for beta-Levantenolide(Cat. No.:CAS No. 1235-78-5)

beta-Levantenolide

Cat. No.: B1170022
CAS No.: 1235-78-5
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Description

beta-Levantenolide is a naturally occurring spirocyclic sesquiterpene lactone that has garnered significant interest in phytochemical and pharmaceutical research. This compound, isolated from plant sources such as specific varieties of oriental tobacco ( Yunxiang Basma No. 1 ), features a unique [5,5]-oxaspirolactone structure that is central to its biological activity . Researchers value this compound primarily for its pronounced bioactivity. Notably, it demonstrates excellent activity against the Tobacco Mosaic Virus (TMV), positioning it as a compelling lead compound for the development of novel antiviral agents . The compound's spirocyclic architecture, which incorporates a γ-butyrolactone moiety, is a privileged structure found in numerous biologically active natural products and FDA-approved drugs, underpinning its broad relevance in medicinal chemistry . Recent synthetic advances have made this compound more accessible for investigation. A notable achievement is a concise, protecting-group-free asymmetric total synthesis of this compound. This synthetic route employs a late-stage bromo-spirocyclization as a key step, constructing the γ-alkylidenebutenolide core via a "Pd-Cu" bimetallic cascade lactonization reaction . The structural complexity of spirobutenolides and spirobutyrolactones makes them attractive targets for drug discovery and agricultural applications, and this compound serves as a prime example for methodology development . This product is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . It is an essential tool for scientists engaged in natural product synthesis, antiviral research, and the exploration of spirocyclic scaffolds in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11F3N2O3 B1170022 beta-Levantenolide CAS No. 1235-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1235-78-5

Molecular Formula

C12H11F3N2O3

Synonyms

(2R)-3,3/'aβ,6/',6/',9/'aβ-Pentamethyl-3/'a,4/',5/',5/'aα,6/',7/',8/',9/',9/'a,9/'bα-decahydrospiro[furan-2(5H),2/'(1/'H)-naphtho[2,1-b]furan]-5-one

Origin of Product

United States

Natural Occurrence, Isolation, and Stereochemical Context

Historical Discovery and Natural Sources

Beta-Levantenolide (C20H30O3) nih.govjst.go.jp was first discovered and isolated alongside its epimer, alpha-Levantenolide, from Turkish tobacco (Nicotiana tabacum) in 1961 by Giles and Schumacher researchgate.netresearchgate.netfrontiersin.orgcoresta.org. These compounds were identified as previously unknown diterpene lactones researchgate.netresearchgate.netcoresta.org. The initial isolation involved obtaining the compounds from a hexane (B92381) extract of Turkish tobacco coresta.org. While Nicotiana tabacum remains the most well-documented natural source, there have been putative identifications of this compound in other plant extracts, such as the bark of Sorbus aucuparia subsp. sibirica, though its presence in intact extracts was not confirmed and it was suggested to be a potential artifact of the silylation process used during analysis mdpi.com.

Comprehensive Isolation Procedures for Levantenolides

The isolation of levantenolides, including this compound, typically involves extraction from plant material followed by various chromatographic purification techniques. The initial isolation of alpha- and this compound from Turkish tobacco involved repeated chromatography of a hexane extract coresta.org. Further studies reported their isolation from cigarette smoke condensate derived from Turkish tobacco (specifically from the Souyala:ssian region of Greece) through liquid-liquid partition and subsequent repeated column chromatography coresta.org.

General isolation strategies for natural products often include solvent extraction using agents like hexane, chloroform, or methanol, followed by systematic fractionation. The identified compounds are then confirmed by comparing their spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectra, with those of authentic or closely related samples, with synthesis sometimes used for further confirmation coresta.orgcoresta.org. Quantitative analyses of these compounds from Turkish tobacco have indicated approximate yields of 19 mg per kilogram of tobacco for alpha-Levantenolide and 14 mg per kilogram for this compound coresta.org.

The following table summarizes key information regarding the isolation and properties of levantenolides from Nicotiana tabacum:

CompoundNatural SourceExtraction SolventIsolation MethodApproximate Yield (mg/kg tobacco)Confirmation Method
α-LevantenolideNicotiana tabacumHexaneRepeated chromatography, Column chromatography19 coresta.orgIR, NMR, MS, Synthesis coresta.orgcoresta.org
β-LevantenolideNicotiana tabacumHexaneRepeated chromatography, Column chromatography14 coresta.orgIR, NMR, MS, Synthesis coresta.orgcoresta.org

Epimeric Relationships and Stereochemical Divergence

Alpha- and beta-Levantenolides are well-defined epimers researchgate.netresearchgate.netcoresta.org. Their primary stereochemical divergence lies at the C12 position researchgate.netresearchgate.netresearchgate.net. These diterpenoid lactones are structurally similar and are closely related to labdanolic acid researchgate.net. The specific stereochemistry at C12 for both epimers has been investigated using advanced analytical techniques, including Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

The distinct configurations at the C12 position are crucial for defining each epimer. This compound possesses a specific stereochemical arrangement, which differentiates it from its alpha counterpart. This epimeric relationship means they share the same molecular formula (C20H30O3) and molecular weight (318.457 g/mol ) but exhibit different spatial arrangements of atoms around the C12 chiral center nih.govjst.go.jpanexib.comechemi.com.

The table below provides key chemical identifiers for β-Levantenolide and α-Levantenolide:

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CIDCAS Registry NumberKey Stereochemical Feature
β-LevantenolideC20H30O3318.457 jst.go.jp627477 nih.gov1235-78-5 jst.go.jpEpimeric at C12 researchgate.netresearchgate.netresearchgate.net
α-LevantenolideC20H30O3318.45 anexib.com16180330987-48-5 anexib.comechemi.comEpimeric at C12 researchgate.netresearchgate.netresearchgate.net

Biosynthetic Investigations and Hypotheses

Proposed Biogenetic Pathways for Levantenolide Formation

The biogenesis of sesquiterpene lactones, including levantenolides, is a complex process hypothesized to originate from farnesyl pyrophosphate (FPP), a common precursor in terpene biosynthesis acs.orgwikipedia.org. While specific enzymatic pathways for beta-levantenolide are still under detailed investigation, general biogenetic routes for similar labdanolic diterpenes, which are structurally related and often co-occur, have been proposed researchgate.netcsic.es.

One such hypothesis suggests that abienol (B1230953) could be a precursor, leading to 12-keto intermediates from which levantenolides could form csic.es. Researchers have explored biogenetic-type syntheses to mimic these natural transformations. For instance, a C20-butenolide, derived from monocyclofarnesyl bromide, was shown to yield alpha- and beta-levantenolides upon treatment with anhydrous stannic chloride, simulating a plausible natural cyclization or rearrangement process rsc.org. This indicates a potential pathway involving oxidative transformations and cyclization steps to form the characteristic spiro-lactone core of this compound.

Enzymatic Systems and Precursor Metabolite Studies

The biosynthesis of natural products often involves multi-step, enzyme-catalyzed processes wikipedia.org. While direct identification of specific enzymes involved in this compound biosynthesis is less documented in the provided search results, the broader field of natural product biosynthesis, especially for terpenes and polyketides, relies on large, multifunctional enzymes like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) rsc.org. These enzymes are responsible for assembling complex scaffolds through highly controlled reactions.

Precursor metabolite studies are crucial for understanding biosynthetic pathways. For levantenolides, the overarching precursor is understood to be a terpene-derived molecule, likely built from isopentenyl pyrophosphate and dimethylallyl pyrophosphate units that condense to form farnesyl pyrophosphate (FPP) acs.orgwikipedia.org. Labdanediol, a major component found in Cistus ladaniferus, has been used in synthetic studies as a precursor to alpha and beta-levantanolides, which in turn can be converted to levantenolides researchgate.net. The presence of levantenolide in tobacco suggests the involvement of plant-specific enzymatic machinery in its formation whyquit.comregulations.gov.

Stereochemical Control Elements in Natural Biosynthesis

Stereochemical control is a hallmark of natural biosynthesis, ensuring the production of specific enantiomers or diastereomers with precise three-dimensional arrangements nih.govacs.org. For this compound, which possesses a defined stereochemistry, the enzymatic machinery is expected to exert high levels of control throughout the biosynthetic pathway osti.govunibo.it.

In general, enzymes dictate the stereospecificity of reactions by providing a chiral environment that guides substrate binding and reaction trajectories acs.org. This can involve mechanisms such as enantioselective hydroxylation, stereoselective cyclization, and controlled bond formations beilstein-journals.org. The specific C12 stereochemistry of alpha- and this compound has been investigated using techniques like carbon-13 NMR, highlighting the importance of this chiral center osti.govunibo.it. While explicit details on the enzymatic mechanisms for stereochemical control in this compound biosynthesis are not provided, it is understood that the biosynthetic enzymes would inherently govern these critical stereoselective steps.

Bioinspired Synthetic Approaches Mimicking Natural Pathways

Bioinspired synthesis is a field that aims to replicate the efficiency and selectivity of natural biosynthetic pathways in the laboratory researcher.lifewikipedia.org. This approach often involves designing synthetic routes that mimic key cyclization steps or cascade reactions observed in nature researcher.lifenih.gov. The challenge in synthesizing complex natural products like this compound lies in achieving high yields and stereoselectivity without relying on extensive protection/deprotection strategies researcher.life.

Recent advances in the total synthesis of this compound exemplify bioinspired strategies. One notable approach involved a concise asymmetric total synthesis through a late-stage bromo-spirocyclization reaction of a trans-decalin appended gamma-alkylidenebutenolide researcher.lifewixsite.comnih.govresearchgate.net. The gamma-alkylidenebutenolide core itself was constructed via a "Pd-Cu" bimetallic cascade lactonization reaction of an enantiopure alkyne, utilizing (+)-sclareolide as a chiral pool starting material researcher.liferesearchgate.net. This synthesis highlights how mimicking proposed cyclization steps can lead to efficient and stereoselective routes to complex natural products.

Another study reported a palladium-catalyzed cascade carbonylative spirolactonization of hydroxycyclopropanols to synthesize oxaspirolactones, including alpha- and this compound osti.govresearchgate.net. This method, employing mild reaction conditions and high atom economy, was inspired by the structural motifs found in these natural products and represents an efficient synthetic strategy osti.govresearchgate.net.

Bioinspired syntheses leverage the principles observed in nature, such as cascade cyclizations, to achieve structural complexity from simpler precursors in a streamlined manner, often avoiding the need for multiple discrete steps and protecting groups wikipedia.orgnih.gov.

Chemical Synthesis Methodologies: Total Synthesis and Analog Generation

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of β-Levantenolide (C20H30O3) typically involves strategic disconnections aimed at constructing its defining nih.govnih.gov-oxaspirolactone and trans-decalin appended γ-alkylidenebutenolide frameworks. A prominent synthetic strategy relies on the construction of two successive "ex-endo" (e) bonds, which are crucial for establishing the molecule's unique spirocyclic topology acs.org. Key disconnections often involve the bond forming the spirolactone ring and the pathway to the γ-alkylidenebutenolide core. This approach allows for the modular assembly of the complex structure from simpler, enantiopure precursors.

Asymmetric Total Synthesis Approaches

Asymmetric total synthesis is paramount for β-Levantenolide, given its naturally occurring enantiomeric purity. Approaches have focused on leveraging inherent chirality or establishing it through catalytic processes.

Chiral Pool Derived Methodologies (e.g., utilizing (+)-Sclareolide)

A concise asymmetric total synthesis of β-Levantenolide has successfully utilized (+)-Sclareolide as a chiral pool starting material acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.gov. This commercially available precursor serves as the foundation for accessing a properly functionalized, enantiopure alkyne intermediate. The inherent chirality of (+)-Sclareolide dictates the stereochemistry through the subsequent synthetic transformations, leading to the desired enantiomer of β-Levantenolide acs.org.

Enantioselective Catalysis (e.g., Pd-Cu Bimetallic Cascade Lactonization, Palladium-Catalyzed Cyclopropanol (B106826) Ring-Opening Carbonylation)

Enantioselective catalysis plays a critical role in constructing the key features of β-Levantenolide. The γ-alkylidenebutenolide core, a crucial part of the β-Levantenolide structure, is efficiently constructed through a "Pd-Cu" bimetallic cascade lactonization reaction of a functionalized enantiopure alkyne acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.govresearchgate.net. This cascade reaction is central to establishing the correct configuration of this segment.

While palladium-catalyzed cyclopropanol ring-opening carbonylation has been developed as an efficient method for synthesizing oxaspirolactones, including the related natural products α-levantanolide and α-levantenolide, the reported total synthesis of β-Levantenolide primarily utilizes a bromo-spirocyclization for its spirolactone formation purdue.edunih.govresearchgate.netosti.govacs.orgresearchgate.net.

Regioselective and Stereoselective Transformations in Spirolactone Formation (e.g., Bromo-Spirocyclization, Iodocyclization)

The formation of the nih.govnih.gov-oxaspirolactone core is a key stereoselective transformation in the synthesis of β-Levantenolide. An adventitious bromo-spirocyclization reaction is employed at a late stage of the synthesis, utilizing a trans-decalin appended γ-alkylidenebutenolide intermediate acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.gov. This 5-exo-trig bromo-spirocyclization is highly stereoselective, leading to the exclusive formation of a single stereoisomer acs.org. The rigid trans-decalin framework is believed to direct the attack of bromine to the α-face of the olefin, leading to the precise stereochemical outcome at the spirocyclic center (C12) and the adjacent C11 acs.org.

While iodocyclization reactions are also known for accessing iodo nih.govnih.gov-oxaspirolactones and related structures, the reported total synthesis of β-Levantenolide specifically highlights the bromo-spirocyclization as its defining spirolactone-forming step researchgate.netresearchgate.net.

Development of Synthetic Methodologies for γ-Alkylidenebutenolides

The synthesis of the γ-alkylidenebutenolide core, a common motif in many natural products, is central to the total synthesis of β-Levantenolide. In the context of β-Levantenolide, this core is effectively constructed through a "Pd-Cu" bimetallic cascade lactonization reaction, starting from a properly functionalized enantiopure alkyne derived from (+)-Sclareolide acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.govresearchgate.net. This methodology exemplifies a targeted development for assembling this challenging scaffold. More broadly, various metal-mediated catalytic transformations and organocatalysis have been explored for the synthesis of γ-alkylidenebutenolides, demonstrating their significance as synthetic targets and intermediates researchgate.netnih.gov.

Key Synthetic Data

FeatureDescriptionReference
Overall Yield 17.6% acs.org
Linear Steps 7 acs.org
Key Chiral Pool Source (+)-Sclareolide acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.gov
γ-Alkylidenebutenolide Formation Pd-Cu Bimetallic Cascade Lactonization acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.govresearchgate.net
Spirolactone Formation Late-stage Bromo-Spirocyclization acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.govresearchgate.netacademictree.orggoogle.comresearchgate.net
Protecting Groups Protecting-Group Free Protocol acs.orgresearcher.lifeacs.orgacs.orgfigshare.comnih.gov

Synthesis of Research-Oriented Structural Analogues and Derivatization Strategies

The synthesis of β-Levantenolide (PubChem CID: 627477) and its analogues is a significant area of research due to the compound's complex alfa-chemistry.comalfa-chemistry.com-oxaspirolactone architecture, which presents considerable synthetic challenges. Research in this domain focuses on developing efficient and stereoselective routes to access the natural product and its diverse structural variants, enabling further exploration of their properties.

Modification of the Spirolactone Core

The synthesis initiates with the construction of a γ-alkylidenebutenolide core, a key precursor, through a "Pd-Cu" bimetallic cascade lactonization reaction. This bimetallic catalysis facilitates the formation of the butenolide, which is then subjected to the crucial bromo-spirocyclization to yield the desired spirolactone system nih.govwikidata.org. The enantiopure starting material for this process is frequently derived from (+)-sclareolide (PubChem CID: 929262), a natural chiral pool compound, which contributes to the stereochemical control throughout the synthesis wikidata.org.

Another important methodology for synthesizing oxaspirolactones, including those with structures similar to β-Levantenolide, is palladium-catalyzed carbonylative spirolactonization of hydroxycyclopropanols fishersci.figuidechem.comwikipedia.org. This method provides an efficient route to install the oxaspirolactone moiety. Hydroxycyclopropanol substrates, such as 1-hydroxycyclopropane-1-carboxylic acid (PubChem CID: 2733160), are readily accessible and undergo a cascade sequence involving metal-assisted β-carbon elimination, hemiketal formation, carbon monoxide insertion, and lactonization to form the oxaspirolactone products fishersci.figuidechem.com. These reactions are characterized by mild conditions, high atom economy, broad substrate scope, and scalability, making them valuable for constructing diverse oxaspirolactone frameworks guidechem.com.

A summary of key core modification strategies is presented in Table 1.

Table 1: Key Strategies for Spirolactone Core Modification in β-Levantenolide Synthesis

StrategyKey ReactionPrecursor/Starting MaterialOutputAdvantagesReference
Total Synthesis of β-LevantenolideLate-stage bromo-spirocyclizationγ-alkylidenebutenolide (derived from (+)-sclareolide) alfa-chemistry.comalfa-chemistry.com-oxaspirolactone coreProtecting-group free, efficient, stereoselective nih.govwikidata.org
General Oxaspirolactone SynthesisPalladium-catalyzed carbonylative spirolactonizationHydroxycyclopropanolsOxaspirolactone productsMild conditions, high atom economy, broad substrate scope, scalable fishersci.figuidechem.comwikipedia.org

Functionalization of Peripheral Moieties

Beyond the construction of the core spirolactone, the functionalization of peripheral moieties in β-Levantenolide and its analogues is crucial for generating structural diversity and exploring structure-activity relationships. While specific detailed findings on the functionalization of β-Levantenolide's peripheral groups were not extensively detailed in the provided search results, general strategies for derivatizing complex natural products are highly relevant and can be applied.

Structural derivatization strategies for natural products often involve semi-synthesis and total synthesis approaches, allowing for the introduction of specific groups onto existing skeletons or the de novo construction of modified structures nih.gov. A powerful modern approach in this area is C–H functionalization, which enables the selective transformation of unactivated C–H bonds into new C–X, C–O, C–N, and C–C bonds chem960.com. This strategy offers a flexible and efficient route to introduce various functional groups at desired positions, reducing the need for extensive pre-functionalization or protecting group chemistry.

In the context of complex natural product synthesis, late-stage diversification using C–H functionalizations has emerged as a potent paradigm. This two-phase strategy involves first constructing the core carbon framework efficiently, followed by the precise addition of peripheral functional groups in a second phase. This allows for the generation of a library of analogues from a common precursor, facilitating the study of structure-activity relationships without undertaking entirely new synthetic routes for each variant. Examples from related natural product syntheses demonstrate that C–H functionalization can be used to introduce hydroxyl groups and other functionalities, highlighting its potential for modifying β-Levantenolide's peripheral moieties chem960.com.

The strategic application of C–H functionalization, alongside other established derivatization methods, allows for the targeted modification of β-Levantenolide's peripheral structure, opening avenues for the synthesis of diverse analogues for research purposes.

Advanced Spectroscopic and Stereochemical Elucidation in Research

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complex Structural Determination

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is an indispensable tool for elucidating the intricate structures of organic compounds like beta-Levantenolide ipb.ptresearchgate.net. 1D NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the number, type, and immediate electronic environment of hydrogen and carbon atoms within the molecule researchgate.nethmdb.camdpi.com. For this compound, initial characterization typically involves obtaining these basic spectra to establish the molecular framework acs.orgunibo.itresearchgate.net.

The power of NMR for complex structural determination is significantly enhanced by 2D NMR techniques. These experiments reveal correlations between nuclei, thereby mapping out connectivity and spatial proximity. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other through two or three bonds (vicinal coupling). This helps in building up contiguous proton spin systems ipb.ptiosrjournals.orgnih.gov.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, providing information on C-H connectivity and distinguishing between CH, CH₂, and CH₃ groups ipb.pt.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two, three, or even four bonds, which is crucial for establishing quaternary carbons, carbonyl groups, and long-range connectivities across rings or between different parts of the molecule ipb.pt.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detects protons that are spatially close to each other, regardless of bonding, providing critical information for determining relative stereochemistry and conformation ipb.pt.

The total synthesis of this compound and similar spirocyclic natural products often relies on the detailed analysis of these 2D NMR data to confirm the proposed structure and its stereochemical relationships acs.orgresearchgate.net. For instance, analysis of coupling constants in ¹H NMR, particularly for anomeric protons in cyclic systems, can provide insight into the relative configuration (e.g., α or β orientation) magritek.com. The supporting information for recent synthetic work on this compound explicitly indicates the availability of detailed ¹H, ¹³C, and 2D NMR spectral data, underscoring their essential role in verifying the structure of the synthesized compound acs.org.

The following table summarizes the types of information gained from various NMR techniques critical for elucidating the structure of complex compounds:

NMR TechniqueInformation Provided
1D ¹H NMR Number of proton environments, chemical shifts (local electronic environment), coupling patterns (neighboring protons, bonding connectivity) researchgate.nethmdb.camdpi.com
1D ¹³C NMR Number of carbon environments, chemical shifts (hybridization, functional groups) ipb.pt
2D COSY Homonuclear (H-H) scalar coupling connectivity (protons on adjacent carbons) ipb.ptnih.gov
2D HSQC One-bond heteronuclear (C-H) connectivity ipb.pt
2D HMBC Long-range heteronuclear (C-H) correlations (2-4 bonds, useful for quaternary carbons and fragments assembly) ipb.pt
2D NOESY/ROESY Spatial proximity of protons (through-space interactions, crucial for relative stereochemistry and conformation) ipb.pt

Single Crystal X-ray Diffraction in Definitive Stereochemical and Structural Assignment

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds, including their bond lengths, bond angles, and the absolute configuration of chiral centers nih.govresearchgate.netuhu-ciqso.esuol.de. For this compound, the availability of X-ray crystallographic data in the supporting information of its total synthesis confirms its application in providing an unambiguous structural assignment acs.org. SC-XRD is particularly vital when complex molecules possess multiple stereocenters where relative stereochemistry cannot be definitively established by NMR alone researchgate.net.

The technique relies on the diffraction pattern generated when X-rays interact with the ordered arrangement of atoms in a crystal lattice uhu-ciqso.esuol.de. The resulting diffraction data allows for the calculation of electron density maps, from which atomic positions and connectivity can be deduced. Crucially for chiral molecules, anomalous dispersion effects, which occur when X-rays interact with heavier atoms, enable the determination of absolute configuration researchgate.netresearchgate.netnih.gov. The Flack parameter is a statistical measure derived from X-ray diffraction data that quantifies the confidence in the absolute configuration assignment; a value near zero indicates the correct absolute structure, while a value near one suggests the inverted structure researchgate.netresearchgate.net.

SC-XRD provides a direct, unambiguous determination of a molecule's full stereochemistry, serving as a gold standard against which results from other methods can be compared nih.govresearchgate.net. The successful application of this technique requires high-quality single crystals, which can sometimes be a limiting factor researchgate.netuhu-ciqso.es.

Computational Chemistry and Molecular Modeling in Structure and Stereochemistry Verification

Computational chemistry and molecular modeling play a crucial role in modern chemical research, complementing experimental techniques for structure elucidation and stereochemistry verification researchgate.netpitt.edu. These methods enable researchers to predict molecular properties, optimize geometries, and simulate spectroscopic data, offering a deeper understanding of molecular behavior and confirming experimental findings researchgate.netmdpi.com.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method widely employed for predicting various molecular properties with high accuracy nih.govresearchgate.netmdpi.comscm.commdpi.com. For structure and stereochemistry verification, DFT is used to:

Geometry Optimization: Predict the lowest energy conformers and stable geometries of a molecule nih.govmdpi.com. These optimized structures can be compared with experimental data from X-ray diffraction, showing excellent correlation for bond lengths and angles mdpi.com.

Prediction of Spectroscopic Data: Calculate theoretical NMR chemical shifts, coupling constants, and chiroptical properties (like ECD and Optical Rotation (OR)) nih.govfrontiersin.orgnih.govrsc.orgresearchgate.net. Comparing these predicted values with experimental data can help assign absolute configurations and confirm structural hypotheses nih.govfrontiersin.orgnih.gov. For instance, comparing computed NMR shifts with experimental ¹³C NMR can aid in relative configuration assignment frontiersin.org.

Conformational Analysis: Identify and evaluate the energetic landscape of different conformers, which is critical for flexible molecules, as the observed experimental spectra are often a weighted average of contributing conformers nih.govnih.gov.

Stereochemistry Verification: By comparing the calculated chiroptical properties (e.g., ECD or OR) of possible stereoisomers with experimental measurements, the absolute configuration of a chiral compound can be reliably assigned nih.govfrontiersin.orgnih.gov.

The use of molecular modeling techniques has been reported in determining the stereochemistry of derivatives related to the labdane (B1241275) class, to which levantenolides belong, indicating the utility of these approaches in this chemical space researchgate.net. The combined power of experimental spectroscopy and computational validation provides a robust approach to resolve the complex structural and stereochemical challenges presented by natural products like this compound.

Investigations into Molecular Interactions and Proposed Mechanistic Pathways

Identification of Putative Molecular Targets and Binding Motifs

Beta-Levantenolide is classified as an oxaspirolactone, a structural motif commonly found in various natural products and synthetic molecules. While direct elucidation of this compound's specific molecular targets and binding motifs remains an active area of investigation, insights can be drawn from the broader class of oxaspirolactones and spirolactones, which exhibit diverse biochemical and physicochemical profiles rsc.orgrsc.orgresearcher.life. These compounds are recognized as valuable targets in natural product chemistry and medicinal chemistry due to their wide range of biological activities acs.orgrsc.orgrsc.orgresearcher.life.

Oxaspirolactones have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai. Their unique structural features, including the spirolactone moiety, are believed to facilitate interactions with biological targets such as enzymes and receptors, thereby modulating their activity ontosight.ai. For instance, certain spirolactone compounds have demonstrated the ability to inhibit nitric oxide (NO) production in cellular inflammation models nih.gov. A well-characterized spirolactone, spironolactone (B1682167), serves as a prominent example of a compound with identified molecular targets. Spironolactone functions primarily as an antagonist of the mineralocorticoid receptor (MR), where it displaces endogenous mineralocorticoids like aldosterone (B195564) wikipedia.orgwikipedia.orgnih.govdrugbank.com. It also exhibits moderate antiandrogenic activity by acting as an antagonist at the androgen receptor (AR) wikipedia.orgwikipedia.org. Furthermore, spironolactone has been observed to interact weakly with estrogen and progesterone (B1679170) receptors and to act as an agonist for the pregnane (B1235032) X receptor (PXR) wikipedia.orgdrugbank.com.

In Vitro Cellular and Biochemical Mechanistic Studies

Specific in vitro cellular and biochemical mechanistic studies directly involving this compound are not extensively documented. However, the broader class of spirolactone scaffolds, particularly exemplified by spironolactone, provides a framework for understanding potential mechanistic actions.

Spironolactone's primary mechanism involves competitive binding to mineralocorticoid receptors in the renal cortical collecting duct. This interaction inhibits the reabsorption of sodium and water while simultaneously promoting potassium retention, thereby exerting a diuretic and antihypertensive effect wikipedia.orgdrugbank.com. Its antiandrogenic action stems from the blockade of the androgen receptor, which helps mitigate the effects of androgens in the body wikipedia.orgwikipedia.org. Beyond receptor antagonism, spironolactone has been shown to influence steroidogenesis by inhibiting enzymes such as 17α-hydroxylase wikipedia.org. Additionally, studies indicate that spironolactone can induce the expression of CYP3A4 and P-glycoprotein through its agonistic activity at the pregnane X receptor wikipedia.org.

Advanced Computational Modeling of Ligand-Target Interactions

While direct computational modeling of this compound's ligand-target interactions is not detailed in current literature, advanced computational techniques are increasingly employed in the study of oxaspirolactones and related compounds. These methods are crucial for understanding molecular structures, predicting biological activities, and elucidating reaction pathways.

Computational analysis has been instrumental in the structural revision of natural products containing oxaspirolactone moieties, aiding in the accurate determination of complex architectures nsf.govresearchgate.netnih.gov. In the context of spirolactone synthesis, density functional theory (DFT) calculations have been utilized to uncover the origins of regioselectivity in phosphine-catalyzed cycloaddition reactions that lead to spirolactone skeletons oaepublish.com. Furthermore, molecular dynamics simulations have played a role in the discovery and optimization of chemical probes that target specific protein families, such as methyl-lysine binding proteins, by providing insights into ligand-receptor recognition mechanisms nih.gov. These computational approaches contribute significantly to the understanding of how these complex molecules interact at a molecular level, even in the absence of explicit data for this compound itself.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic studies, particularly concerning catalytic cycles, have been more thoroughly explored in the context of the synthesis and transformation of this compound and related oxaspirolactones rather than their biological action. The total synthesis of this compound has been achieved through advanced synthetic strategies, notably involving a late-stage bromo-spirocyclization reaction and a "Pd–Cu" bimetallic cascade lactonization researcher.lifeacs.org. This highlights the intricate chemical transformations involved in forming its unique spirocyclic structure.

For the broader class of oxaspirolactones, palladium-catalyzed cascade carbonylative spirolactonization has been developed as an efficient synthetic route. Mechanistic investigations using high-resolution electrospray ionization mass spectrometry (ESI-MS) have successfully identified key intermediates within the catalytic cycles of these reactions, providing crucial details about the step-by-step formation of the oxaspirolactone scaffold nih.govresearchgate.net. Another notable example is the copper(II)-catalyzed cycloisomerization, used for the regioselective synthesis of benzannulated oxaspirolactones. Experimental and computational studies have revealed that this process proceeds via a "double dynamic–kinetic resolution mechanism," demonstrating the complex interplay of kinetic and thermodynamic factors in these reactions researchgate.net. Furthermore, nickel-catalyzed enantioselective lactone α-spirocyclization studies are investigating the free energy profiles of these reactions to elucidate the elementary steps of the catalytic cycle and understand the origins of enantioselectivity acs.org. Organocatalytic cascade reactions, designed for the enantioselective synthesis of chiral spirolactone skeletons, also involve well-defined proposed catalytic cycles that govern their stereochemical outcomes oaepublish.com.

Compound and PubChem CID Table

Structure Activity Relationship Sar Methodologies

Rational Design and Synthesis of SAR Libraries and Probes

The foundation of any SAR study lies in the systematic modification of a lead compound and the evaluation of the resulting biological activity. For beta-levantenolide, this involves the rational design and synthesis of libraries of analogs and molecular probes. The core structure of this compound, featuring a spirobutenolide moiety, presents a key scaffold for chemical modification.

Rational Design of Analog Libraries:

The design of a this compound analog library focuses on several key structural regions:

The Spirobutenolide Moiety: This functional group is often crucial for the biological activity of related natural products. Modifications can include altering the substituents on the butenolide ring or even ring-opening to assess the importance of the lactone for activity.

The Decalin Ring System: The stereochemistry and substitution pattern of the decalin core can significantly impact how the molecule interacts with biological targets. Analogs can be synthesized with variations in the stereocenters or with the introduction of different functional groups, such as hydroxyl, keto, or alkyl groups.

The Linker Region: The connection between the decalin system and the spirobutenolide can be modified to explore the optimal spatial arrangement for biological activity. This can involve changing the length or flexibility of the linker.

Synthesis of SAR Libraries and Probes:

The synthesis of this compound analogs can be achieved through a combination of total synthesis and semi-synthetic approaches. A concise asymmetric total synthesis of this compound has been described, which could be adapted to produce a variety of analogs. Key synthetic strategies include:

Late-stage functionalization: Modifying the this compound core in the final steps of a synthetic route allows for the rapid generation of a diverse set of analogs.

Convergent synthesis: Building the decalin and spirobutenolide fragments separately and then coupling them together provides flexibility in the design of new analogs.

Molecular probes, such as biotinylated or fluorescently tagged derivatives of this compound, can also be synthesized. These probes are invaluable tools for identifying the cellular targets and mechanisms of action of the parent compound.

A hypothetical SAR library design for this compound is presented in the interactive table below, illustrating potential modifications to probe its structure-activity relationships.

Modification Site Type of Modification Rationale
Spirobutenolide RingSubstitution at C-4'Investigate the role of steric and electronic effects on activity.
Spirobutenolide RingReplacement of oxygen with sulfurProbe the importance of the lactone oxygen for hydrogen bonding.
Decalin CoreEpimerization at C-8Assess the impact of stereochemistry on target binding.
Decalin CoreIntroduction of a hydroxyl group at C-6Explore new potential hydrogen bonding interactions.
LinkerHomologation of the side chainEvaluate the optimal distance between the core and the spirobutenolide.

In Silico Approaches to SAR Prediction and Data Mining

Computational methods play an increasingly important role in modern drug discovery and SAR analysis. For this compound, in silico approaches can accelerate the identification of promising analogs and provide insights into the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a library of this compound analogs to obtain a dataset of chemical structures and their corresponding biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each analog, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a QSAR model that relates the descriptors to the biological activity.

Model Validation: Validating the predictive power of the QSAR model using an external test set of compounds.

A well-validated QSAR model can then be used to predict the activity of virtual this compound analogs, prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling:

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to bind to a specific biological target. For this compound, a pharmacophore model could be developed based on the structure of the compound and its known active analogs. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of the spirobutenolide moiety. The pharmacophore model can then be used to screen virtual compound libraries to identify novel scaffolds that could mimic the biological activity of this compound.

Molecular Docking:

If the three-dimensional structure of the biological target of this compound is known, molecular docking simulations can be used to predict the binding mode and affinity of different analogs. Docking studies can provide valuable insights into the specific molecular interactions that are important for activity and can guide the design of new analogs with improved binding affinity.

The following table summarizes the key in silico approaches and their applications in the SAR studies of this compound.

In Silico Method Description Application to this compound SAR
QSARCorrelates chemical structure with biological activity.Predict the activity of new analogs and guide library design.
Pharmacophore ModelingDefines the essential 3D features for biological activity.Identify novel scaffolds with similar activity to this compound.
Molecular DockingPredicts the binding mode and affinity to a target protein.Understand the molecular basis of activity and design more potent analogs.

Correlation of Specific Structural Motifs with Modulatory Profiles on Biological Pathways

The diverse biological activities reported for compounds containing the spirobutenolide scaffold suggest that specific structural motifs within this compound may be responsible for its modulation of various biological pathways.

The Spirobutenolide Moiety as a Bioactive Warhead:

The α,β-unsaturated lactone of the spirobutenolide ring is a potential Michael acceptor. This electrophilic character suggests that this compound may exert its biological effects by covalently modifying nucleophilic residues, such as cysteine or lysine, in target proteins. This mechanism is common for many natural products and can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions. The reactivity of the spirobutenolide can be tuned by modifying the substituents on the butenolide ring, which can in turn affect the compound's biological activity and selectivity.

The Diterpene Scaffold and Target Specificity:

While the spirobutenolide may act as the reactive "warhead," the diterpene core of this compound is likely responsible for its target specificity. The rigid, three-dimensional shape of the decalin ring system and the stereochemistry of its substituents can provide the necessary molecular recognition to guide the compound to its specific biological target(s). Variations in the diterpene scaffold across a library of analogs would be expected to lead to different biological activity profiles.

Potential Biological Pathways Modulated by this compound:

Based on the known activities of structurally related spirobutenolides, this compound and its analogs could potentially modulate a range of biological pathways, including:

Inflammatory Pathways: Many natural products containing the spirobutenolide motif exhibit anti-inflammatory properties. This compound could potentially inhibit key enzymes in inflammatory signaling cascades, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Cancer-Related Pathways: The cytotoxic and antitumor activities of some spirobutenolides suggest that this compound might interfere with cell proliferation, apoptosis, or other cancer-related pathways.

Infectious Disease Pathways: The antimicrobial and antiviral activities of related compounds indicate that this compound could be a lead for the development of new anti-infective agents.

The correlation of specific structural motifs with the modulation of these pathways can be investigated by systematically evaluating a library of this compound analogs in a panel of relevant biological assays.

The table below provides a hypothetical correlation between structural motifs of this compound and potential biological activities.

Structural Motif Potential Biological Activity Hypothesized Mechanism
SpirobutenolideAnti-inflammatoryCovalent modification of inflammatory enzymes.
SpirobutenolideAnticancerInduction of apoptosis through covalent binding to key proteins.
Decalin CoreTarget SelectivitySpecific non-covalent interactions with the binding site of a target protein.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification in Research

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the structural elucidation of sesquiterpene lactones like beta-Levantenolide. creative-proteomics.com Its exceptional resolving power and mass accuracy allow for the precise determination of the compound's elemental composition from its exact mass, which is a critical first step in structural confirmation. creative-proteomics.comacs.org

In research settings, HRMS coupled with techniques like electrospray ionization (ESI) is used to analyze the protonated molecule [M+H]⁺. The high mass accuracy (typically within 5 ppm) helps distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound, HRMS would confirm its molecular formula, C₁₅H₂₀O₃, by providing a highly accurate mass measurement of the molecular ion.

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments are vital for structural characterization. By inducing fragmentation of the isolated molecular ion, researchers can obtain a fragmentation pattern that provides clues about the molecule's structure. bohrium.comsci-hub.se The fragmentation of lactones is often characterized by specific neutral losses, such as water (H₂O) and carbon monoxide (CO), which are indicative of the lactone ring and any hydroxyl groups present in the structure. researchgate.netresearchgate.netnih.gov Analysis of these fragment ions helps to piece together the core structure and the nature and position of functional groups, thus confirming the identity of this compound. bohrium.com This technique is also paramount in metabolite identification, where researchers compare the fragmentation patterns of potential metabolites to that of the parent drug to identify biotransformations.

Table 1: Representative HRMS Fragmentation Data for a Sesquiterpene Lactone

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossInferred Structural Moiety
[M+H]⁺[M+H - H₂O]⁺H₂O (18.01 Da)Hydroxyl Group
[M+H]⁺[M+H - CO]⁺CO (27.99 Da)Lactone Carbonyl
[M+H - H₂O]⁺[M+H - H₂O - CO]⁺CO (27.99 Da)Lactone Ring Fragmentation

Advanced Chromatographic Techniques (e.g., UHPLC) for Purity Assessment and Quantitative Analysis in Research Samples

Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice for assessing the purity and performing quantitative analysis of sesquiterpene lactones like this compound in various research samples, including crude extracts and purified materials. nih.govnih.gov The high efficiency and speed of UHPLC systems, which use columns with smaller particle sizes (typically under 2 µm), allow for superior resolution and rapid analysis times compared to traditional HPLC. mdpi.comnih.gov

For the analysis of this compound, a reversed-phase UHPLC method would typically be employed, using a C18 column with a gradient elution system. nih.govrsc.org The mobile phase often consists of a mixture of water with a small percentage of an acidifier like formic acid and an organic solvent such as acetonitrile. nih.govrsc.org Detection is commonly performed using a photodiode array (PDA) detector or, for higher sensitivity and selectivity, a mass spectrometer (UHPLC-MS). nih.gov

Method validation is a critical aspect of quantitative analysis to ensure the data is reliable, accurate, and reproducible. rsc.orgnih.gov Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgnih.govresearchgate.net These parameters demonstrate that the analytical method is suitable for its intended purpose of quantifying this compound and assessing its purity in research samples. nih.govnih.gov

Table 2: Typical Validation Parameters for a UHPLC Quantitative Method for Sesquiterpene Lactones

ParameterTypical Acceptance CriteriaSignificance
Linearity (R²)> 0.999Ensures a direct proportionality between detector response and analyte concentration. rsc.orgnih.gov
Intra-day Precision (RSD)< 3%Measures the consistency of results within the same day. rsc.orgresearchgate.net
Inter-day Precision (RSD)< 3%Measures the consistency of results across different days. rsc.orgresearchgate.net
Accuracy (Recovery)98-102%Measures how close the experimental value is to the true value. nih.govresearchgate.net
LOD (Limit of Detection)Analyte-specific (ng/mL range)The lowest concentration of analyte that can be reliably detected. nih.gov
LOQ (Limit of Quantification)Analyte-specific (ng/mL range)The lowest concentration of analyte that can be accurately and precisely quantified. nih.gov

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule, offering a molecular "fingerprint" that can be used for identification and analysis. youtube.comnih.gov

FTIR spectroscopy is particularly useful for identifying the key functional groups within this compound. The most prominent and diagnostic absorption peak for sesquiterpene lactones is the stretching vibration of the lactone carbonyl group (C=O). For a γ-lactone (a five-membered ring), this peak typically appears in the region of 1765–1770 cm⁻¹. nih.gov Another characteristic band is the C–O stretching vibration, which is expected near 1260 cm⁻¹. nih.gov If hydroxyl (–OH) groups are present, a broad absorption band would be observed around 3400 cm⁻¹. nih.govnih.gov These characteristic peaks allow for rapid confirmation of the lactone functionality and can be used to monitor chemical reactions involving these groups.

Raman spectroscopy is a complementary technique that also probes molecular vibrations. nih.gov A key advantage of Raman spectroscopy is its insensitivity to water, making it highly suitable for analyzing samples in aqueous environments without significant interference. nih.gov It is effective for analyzing symmetrical, non-polar bonds. youtube.com In the context of this compound research, Raman spectroscopy can be used for quality control, providing a unique spectral fingerprint to confirm the identity and consistency of the compound in solid or liquid samples. youtube.comnih.gov It can also be employed as a process analytical technology (PAT) tool to monitor reactions in real-time without the need for sample extraction. nih.gov

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Hydroxyl)Stretching~3400 (broad)
C-H (sp³ hybridized)Stretching2850-3000
C=O (Lactone Carbonyl)Stretching1765-1770
C-O (Lactone Ester)Stretching~1260

Concluding Perspectives and Future Research Trajectories

Current Challenges and Knowledge Gaps in β-Levantenolide Research

Research into β-Levantenolide, a member of the γ-alkylidenebutenolide class of natural products, is still in its nascent stages, presenting several distinct challenges and knowledge gaps that need to be addressed. researchgate.net

Stereoselective Synthesis: The presence of multiple stereocenters, including a spirocyclic center, makes the stereocontrolled synthesis of β-Levantenolide a significant hurdle. While a protecting-group-free total synthesis has been reported, developing more efficient and scalable synthetic routes with high diastereoselectivity remains a primary challenge for synthetic chemists. researchgate.net

Biosynthetic Pathway: The complete biosynthetic pathway of levantenolides in tobacco plants is currently unknown. Elucidating the enzymatic machinery—the specific synthases, cytochromes P450, and tailoring enzymes—responsible for constructing its intricate diterpenoid skeleton and spirolactone core is a major gap in our understanding. mit.edu This knowledge is crucial for potential biotechnological production methods.

Mechanism of Action and Molecular Targets: Although many γ-butenolides exhibit interesting biological activities, the specific molecular targets and mechanisms of action for β-Levantenolide have not been thoroughly investigated. researchgate.net Identifying its protein binding partners and understanding how it exerts its effects at a cellular level are critical to validating its potential as a pharmacological tool or therapeutic lead.

Biological Profile: The full spectrum of β-Levantenolide's biological activities is yet to be explored. Comprehensive screening against a wide range of biological targets and disease models is necessary to uncover its full potential.

Emerging Synthetic Strategies and Methodological Innovations for Spirolactones

The chemical synthesis of complex molecules like β-Levantenolide benefits greatly from broader innovations in the synthesis of spirolactones, which are recognized as important structural motifs in many bioactive natural products. nih.govresearchgate.net

Organocatalytic Asymmetric Synthesis: A significant trend is the use of metal-free organocatalysis to construct chiral spirolactone skeletons. oaepublish.com These methods offer an environmentally friendly approach to creating complex three-dimensional structures with high enantioselectivity under mild reaction conditions. oaepublish.com

Cascade Reactions: The development of organocatalytic cascade reactions allows for the rapid assembly of complex spirolactone frameworks from simpler precursors in a single operation. oaepublish.com This strategy increases synthetic efficiency by minimizing intermediate purification steps.

Innovative Lactonization Methods: Researchers continue to develop novel methods for forming the lactone ring. One such approach involves the γ-lactonization of homopropargyl alcohols via a terminal borylation followed by oxidation, which proceeds through a ketene intermediate that is trapped intramolecularly. mdpi.comnih.gov Another strategy relies on rhodium-catalyzed hydroformylation to create a spirocyclic lactol intermediate that can be oxidized to the final spirolactone. mdpi.comnih.gov

These evolving strategies provide a powerful toolkit for chemists to tackle the synthesis of β-Levantenolide and its analogs with greater efficiency and stereocontrol.

Future Directions for Molecular Probe Development and Pathway Elucidation

To overcome the knowledge gaps in β-Levantenolide's biological function, future research will focus on developing tools to interrogate its role in complex biological systems and on uncovering its natural production route.

Molecular Probe Development: Natural products are increasingly used as chemical probes to dissect complex biological processes. nih.gov For β-Levantenolide, future work could involve:

Late-Stage Functionalization: Applying modern synthetic methods, such as selective C-H functionalization, to introduce reporter tags (like biotin or fluorescent dyes) onto the β-Levantenolide scaffold without disrupting its core structure or activity. acs.org

Target Identification: Using these newly synthesized probes in chemical proteomics experiments to identify the specific cellular binding partners of β-Levantenolide. nih.govtandfonline.com This is essential for determining its mechanism of action and could reveal novel therapeutic targets. acs.org

Biosynthetic Pathway Elucidation: Unraveling the biosynthesis of β-Levantenolide will likely involve a combination of genomics, transcriptomics, and heterologous expression. nih.gov

Genome Mining: Sequencing the genome of Turkish tobacco and using bioinformatic tools to identify biosynthetic gene clusters that may be responsible for diterpenoid synthesis. mit.edu

Heterologous Reconstitution: Expressing candidate genes in microbial hosts like Saccharomyces cerevisiae (yeast) or Aspergillus nidulans to characterize enzyme function step-by-step. nih.govbiorxiv.org This approach has been successfully used to elucidate the pathways for other complex steroidal lactones and alkaloids, and it can be engineered to produce novel analogs. mit.edumdpi.com

Integration of Interdisciplinary Approaches in Natural Product Research

The future of research on natural products like β-Levantenolide lies in the deep integration of multiple scientific disciplines. researchgate.netactascientific.com A holistic, interdisciplinary approach is necessary to accelerate the journey from discovery to application. nih.govnih.gov

'Omics' Technologies: The convergence of genomics, transcriptomics, proteomics, and metabolomics provides an unprecedented ability to connect genes to molecules. actascientific.com For β-Levantenolide, this means linking the genetic information of the source organism to the production of the compound and its ecological role.

Synthetic Biology and Metabolic Engineering: Once the biosynthetic pathway is elucidated, synthetic biology tools can be used to transfer the entire pathway into a microbial chassis for sustainable and scalable production. actascientific.com This engineered biosynthesis can also be modified to create novel derivatives of β-Levantenolide with potentially improved properties. nih.gov

Computational Chemistry and AI: The use of artificial intelligence (AI), molecular modeling, and virtual screening can significantly accelerate the research process. actascientific.commdpi.com These computational techniques can help predict the biological targets of β-Levantenolide, optimize its structure for better activity, and prioritize synthetic routes. nih.govmdpi.com

By combining the power of modern synthesis, chemical biology, genomics, and computational science, the scientific community can more effectively unlock the full potential of complex natural products like β-Levantenolide, paving the way for new discoveries in biology and medicine. researchgate.netnih.gov

Mentioned Compounds

Q & A

Q. How can this compound’s stereochemical stability under physiological conditions be assessed?

  • Methodology :
  • Chiral HPLC or CD spectroscopy to monitor enantiomeric purity over time in simulated biological fluids (e.g., PBS, human serum).
  • Kinetic studies to calculate racemization half-life (t₁/₂) at varying pH/temperature.
  • Correlate stability findings with bioactivity retention in longitudinal assays .

Key Methodological Considerations

  • Data Transparency : Share raw spectra, crystallographic data (CCDC numbers), and statistical outputs via repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework (OSF) and include negative controls in all assays .
  • Ethical Compliance : For in vivo work, follow ARRIVE guidelines and obtain IACUC approval; disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.